1,4-Anhydro-2,3-dideoxy-2-(methoxycarbonyl)-1-methyl-5,6,7,8-tetra-O-(pyridine-3-carbonyl)octa-1,3-dienitol
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Overview
Description
Nicofurate is a chemical compound known for its vasodilatory and antilipidemic properties . It is chemically described as 2-Methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate . This compound has been investigated for its potential therapeutic applications, particularly in cardiovascular health.
Preparation Methods
The synthesis of Nicofurate involves several steps, typically starting with the preparation of the furoic acid derivative. The synthetic route includes:
Esterification: The initial step involves the esterification of furoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Hydroxylation: The ester is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl groups.
Nicotinate Formation: The final step involves the reaction of the hydroxylated ester with nicotinic acid under controlled conditions to form Nicofurate.
Industrial production methods often employ high-pressure homogenization and ultrasonication to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Nicofurate undergoes various chemical reactions, including:
Oxidation: Nicofurate can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert Nicofurate into its reduced forms.
Substitution: Nicofurate can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions but typically include various esters and acids.
Scientific Research Applications
Nicofurate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Nicofurate’s vasodilatory properties make it a subject of interest in cardiovascular research.
Medicine: It has potential therapeutic applications in treating hyperlipidemia and related cardiovascular conditions.
Industry: Nicofurate is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Nicofurate involves its interaction with specific molecular targets in the body. It primarily acts as a vasodilator by relaxing the smooth muscles in blood vessels, thereby improving blood flow. This effect is mediated through the activation of nitric oxide pathways and the inhibition of calcium influx into the vascular smooth muscle cells .
Comparison with Similar Compounds
Nicofurate can be compared with other vasodilatory and antilipidemic agents such as:
Nitrofurantoin: Used primarily as an antibiotic, it shares a similar nitrofuran structure but differs in its primary use and mechanism of action.
Nicofurate is unique due to its combined vasodilatory and antilipidemic properties, making it a versatile compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C35H28N4O11 |
---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H28N4O11/c1-21-26(35(44)45-2)15-27(47-21)29(49-33(42)24-9-5-13-38-18-24)30(50-34(43)25-10-6-14-39-19-25)28(48-32(41)23-8-4-12-37-17-23)20-46-31(40)22-7-3-11-36-16-22/h3-19,28-30H,20H2,1-2H3 |
InChI Key |
BNYZXONJFQJYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
Origin of Product |
United States |
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